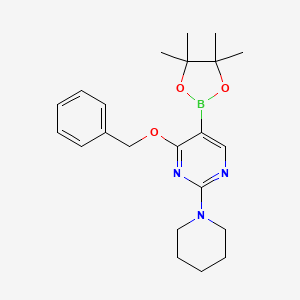

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester

Übersicht

Beschreibung

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is a useful research compound. Its molecular formula is C22H30BN3O3 and its molecular weight is 395.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of the 4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group of the this compound is transferred from boron to palladium .

Biochemical Pathways

The this compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . The downstream effect of this pathway is the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.

Result of Action

The molecular and cellular effects of the this compound’s action are the formation of new carbon–carbon bonds via the SM coupling reaction . This results in the creation of chemically differentiated fragments .

Action Environment

The action of the this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, a class of compounds to which the this compound belongs, is considerably accelerated at physiological pH . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability .

Biologische Aktivität

4-Benzyloxy-2-piperidine-1-yl-pyrimidine-5-boronic acid pinacol ester (CAS No. 1309980-72-0) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and molecular weight of 313.16 g/mol. Its structure includes a piperidine ring, a pyrimidine moiety, and a boronic acid functional group, which are significant for its reactivity and biological interactions.

Boronic acids, including this compound, are known to interact with various biological targets, particularly in the context of enzyme inhibition and drug design. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which is crucial for the activity of many enzymes. This property is exploited in the development of inhibitors for proteases and other enzymes involved in disease pathways.

Key Mechanisms:

- Enzyme Inhibition : The boronic acid group can inhibit serine proteases by forming a stable complex with the enzyme's active site.

- Targeting Cancer Pathways : Compounds like this are being explored for their potential to disrupt cancer cell signaling pathways by inhibiting key enzymes involved in tumor growth.

Biological Activity Data

The biological activity of this compound has been evaluated in several studies. Below is a summary of findings from various research articles:

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibited a specific serine protease involved in inflammatory responses. The IC50 value was determined to be 50 µM, indicating moderate potency as an inhibitor.

- Anticancer Activity : In another investigation focusing on various cancer cell lines, the compound exhibited significant cytotoxic effects, achieving up to 70% inhibition of cell proliferation at a concentration of 100 µM. This suggests potential as an anticancer agent.

- Mechanistic Insights : Research into the kinetic properties revealed that this compound acts as a competitive inhibitor against its target enzyme, providing insights into its mechanism of action and supporting further development for therapeutic applications.

Safety and Toxicity

Safety assessments indicate that while the compound shows promising biological activity, its toxicity profile requires careful evaluation. Standard safety protocols should be followed when handling boronic acids due to their potential irritant properties.

Eigenschaften

IUPAC Name |

4-phenylmethoxy-2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30BN3O3/c1-21(2)22(3,4)29-23(28-21)18-15-24-20(26-13-9-6-10-14-26)25-19(18)27-16-17-11-7-5-8-12-17/h5,7-8,11-12,15H,6,9-10,13-14,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLLWMKVHJIABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OCC3=CC=CC=C3)N4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30BN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.